molecular formula C15H15ClN2O3S B4438355 N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4438355
M. Wt: 338.8 g/mol
InChI Key: IBXDYTYIXVCGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is also known as TAK-715 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and pain. It also inhibits the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments include its potent anti-inflammatory and analgesic properties. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

For the research on N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide include the development of more efficient synthesis methods to improve its yield and purity. The investigation of its potential use in the treatment of other diseases such as cancer and autoimmune disorders is also an area of interest. The development of novel formulations and delivery methods to improve its solubility and stability is also an important future direction. Finally, the elucidation of its mechanism of action and the identification of its molecular targets will provide valuable insights into its therapeutic potential.

Scientific Research Applications

N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and neuropathic pain.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-9-11(3-8-14(10)18-22(2,20)21)15(19)17-13-6-4-12(16)5-7-13/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXDYTYIXVCGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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